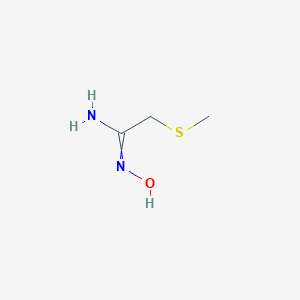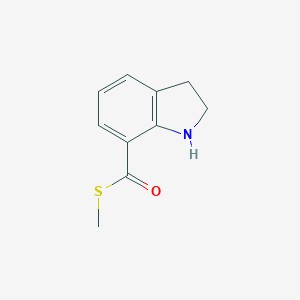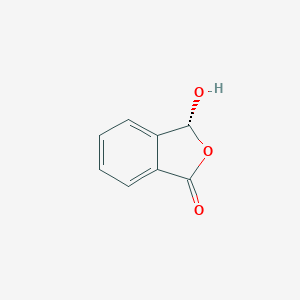
3-羟基异苯并呋喃-1(3H)-酮
概述
描述
科学研究应用
3-Hydroxyisobenzofuran-1(3H)-one has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to construct complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the synthesis of various industrial chemicals and materials.
作用机制
Target of Action
The primary targets of 3-hydroxyisobenzofuran-1(3H)-one are Monoamine oxidases A and B (MAO-A and MAO-B) . These enzymes play crucial roles in the metabolism of biogenic amines, oxidative stress, and chronic inflammation .
Mode of Action
3-Hydroxyisobenzofuran-1(3H)-one interacts with its targets, MAO-A and MAO-B, by inhibiting their activity . This compound has been found to display preferable inhibition towards the MAO-B isoform .
Biochemical Pathways
The inhibition of MAO-A and MAO-B affects the metabolic pathways of biogenic amines . This can lead to a decrease in oxidative stress and chronic inflammation, which are often associated with the overactivity of these enzymes .
Pharmacokinetics
Its ability to inhibit mao-a and mao-b suggests that it may have good bioavailability and can reach its target enzymes in the body .
Result of Action
The inhibition of MAO-A and MAO-B by 3-hydroxyisobenzofuran-1(3H)-one can lead to a decrease in the metabolism of biogenic amines . This can result in reduced oxidative stress and chronic inflammation, potentially providing therapeutic benefits for conditions associated with these processes .
生化分析
Biochemical Properties
The role of 3-Hydroxyisobenzofuran-1(3H)-one in biochemical reactions is significant. It has been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and involves a variety of biochemical processes .
Cellular Effects
3-Hydroxyisobenzofuran-1(3H)-one has profound effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of 3-Hydroxyisobenzofuran-1(3H)-one is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of 3-Hydroxyisobenzofuran-1(3H)-one can change in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 3-Hydroxyisobenzofuran-1(3H)-one vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
3-Hydroxyisobenzofuran-1(3H)-one is involved in several metabolic pathways . This includes interactions with various enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
3-Hydroxyisobenzofuran-1(3H)-one is transported and distributed within cells and tissues . This includes interactions with any transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 3-Hydroxyisobenzofuran-1(3H)-one and its effects on activity or function are significant . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
One efficient method for the preparation of 3-hydroxyisobenzofuran-1(3H)-one involves the reaction of 1-bromo-2-(1,3-dioxol-2-yl) or 1-bromo-2-(1,3-dioxan-2-yl)benzenes with butyllithium in tetrahydrofuran at -78°C. The resulting intermediates are then treated with tert-butyl 2-(1,3-dioxol-2-yl) or 2-(1,3-dioxan-2-yl)benzoates, followed by lactonization using trifluoroacetic acid in dichloromethane at 0°C .
Industrial Production Methods
While specific industrial production methods for 3-hydroxyisobenzofuran-1(3H)-one are not extensively documented, the synthetic route mentioned above can be scaled up for industrial applications. The use of efficient catalytic systems and optimized reaction conditions can facilitate large-scale production.
化学反应分析
Types of Reactions
3-Hydroxyisobenzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
相似化合物的比较
Similar Compounds
3,6-Disubstituted isobenzofuran-1(3H)-ones: These compounds also inhibit monoamine oxidases and have been studied for their potential therapeutic applications.
Phthalides: A broader class of compounds that share the core structure of 3-hydroxyisobenzofuran-1(3H)-one and exhibit diverse biological activities.
Uniqueness
3-Hydroxyisobenzofuran-1(3H)-one is unique due to its specific structural features and its ability to undergo a wide range of chemical reactions. Its role as a precursor in the synthesis of biologically active molecules and its potential therapeutic applications further distinguish it from other similar compounds.
属性
IUPAC Name |
3-hydroxy-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4,7,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNKNWJNCOJPLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main synthetic routes to access 3-hydroxyisobenzofuran-1(3H)-one?
A1: 3-Hydroxyisobenzofuran-1(3H)-one can be synthesized via different approaches. One method involves the ring contraction of tropones [, ]. Another strategy utilizes the reaction of 2-formylbenzoic acids or 3-hydroxyisobenzofuran-1(3H)-ones with hydrazine, leading to the formation of phthalazin-1(2H)-ones, which can be further derivatized [].
Q2: How does 3-hydroxyisobenzofuran-1(3H)-one behave in Friedel-Crafts alkylation reactions?
A2: 3-Hydroxyisobenzofuran-1(3H)-one acts as an electrophile in Friedel-Crafts alkylations with indoles when catalyzed by TsOH·H2O []. This reaction offers a simple and efficient pathway to synthesize 3-indolyl-substituted phthalides, valuable compounds in organic synthesis.
Q3: Can 3-hydroxyisobenzofuran-1(3H)-one participate in asymmetric reactions?
A3: Yes, 3-hydroxyisobenzofuran-1(3H)-one has been successfully employed in enantioselective allylation reactions []. Using a chiral phosphoric acid catalyst alongside Bi(OAc)3, asymmetric allylation of the carbonyl group can be achieved, highlighting its potential in synthesizing chiral phthalide derivatives.
Q4: What are the potential applications of 3-hydroxyisobenzofuran-1(3H)-one derivatives?
A4: Phthalides, structural motifs derived from 3-hydroxyisobenzofuran-1(3H)-one, are frequently encountered in natural products and bioactive molecules []. This suggests that further derivatization and exploration of 3-hydroxyisobenzofuran-1(3H)-one's reactivity could lead to novel compounds with interesting biological activities.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
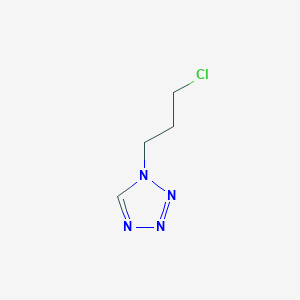
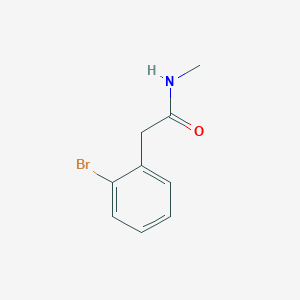
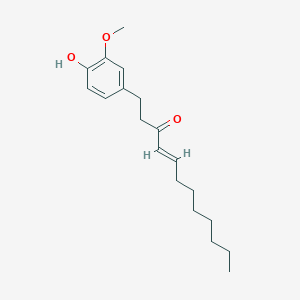
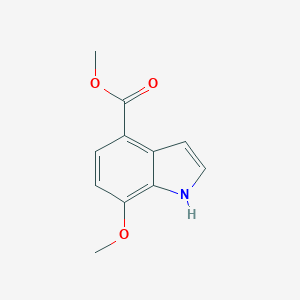
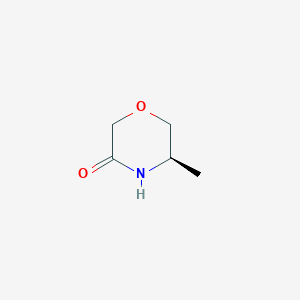

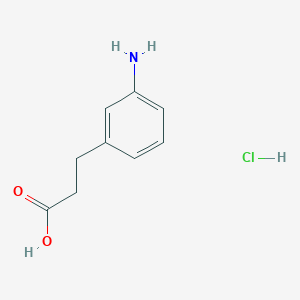
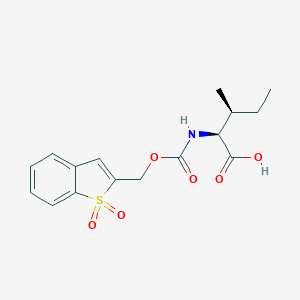
![2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B168897.png)
![1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B168899.png)
![(1S,4S)-bicyclo[2.2.2]octane-2,5-dione](/img/structure/B168902.png)
![dibenzo[b,f]thiepin-10(11H)-one](/img/structure/B168908.png)
